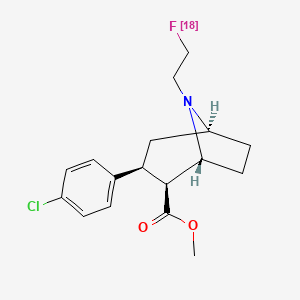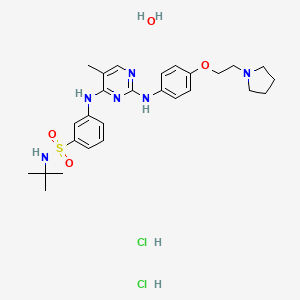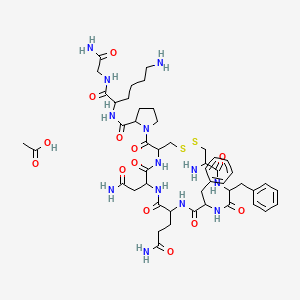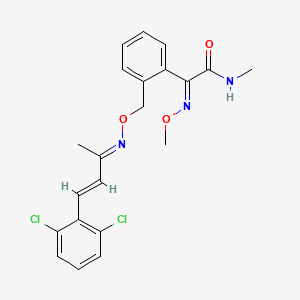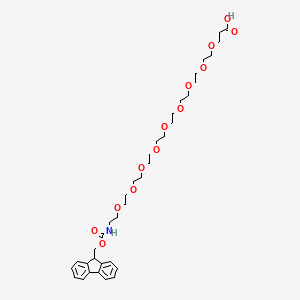
Fmoc-N-amido-PEG9-acid
説明
Fmoc-N-amido-PEG9-acid is a PEG linker containing an Fmoc-protected amine and a terminal carboxylic acid . The hydrophilic PEG spacer increases solubility in aqueous media . The Fmoc group can be deprotected under basic conditions to obtain the free amine, which can be used for further conjugations .
Synthesis Analysis
The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The terminal carboxylic acid can react with primary amine groups in the presence of activators (e.g., EDC, or DCC) to form a stable amide bond .
Molecular Structure Analysis
The molecular formula of Fmoc-N-amido-PEG9-acid is C36H53NO13 . It has a molecular weight of 707.8 g/mol . The functional groups include an Fmoc-protected amine and a carboxylic acid .
Chemical Reactions Analysis
The Fmoc group can be deprotected under basic conditions to obtain the free amine, which can be used for further conjugations . The terminal carboxylic acid can react with primary amine groups in the presence of activators (e.g., EDC, or DCC) to form a stable amide bond .
Physical And Chemical Properties Analysis
Fmoc-N-amido-PEG9-acid is a PEG derivative that increases solubility in aqueous media due to its hydrophilic PEG spacer . It has a molecular weight of 707.8 g/mol and a molecular formula of C36H53NO13 . It is stored at -20°C .
科学的研究の応用
Peptide Synthesis
Fmoc-N-amido-PEG9-acid is a monodisperse PEG product that is useful for peptide synthesis . The dPEG spacer allows the introduction of a long, hydrophilic spacer onto either end of a peptide chain or between two peptide chains . This flexible dPEG spacer conjugates to peptides using conventional peptide synthesis chemistry .
Peptide PEGylation
Peptide PEGylation is another significant application of Fmoc-N-amido-PEG9-acid . PEGylation imparts water solubility to hydrophobic peptide chains . Also, PEGylated peptides have expanded hydrodynamic volumes, which can reduce or eliminate renal clearance, and are protected from proteolysis .
Increased In Vivo Circulation Times
The combination of decreased renal clearance and protection from proteolysis contributes to longer in vivo circulation times for PEGylated (as compared to non-PEGylated) peptides . This makes Fmoc-N-amido-PEG9-acid valuable in drug delivery applications.
Diminished Antigenicity
Fmoc-N-amido-PEG9-acid is used in the PEGylation process, which diminishes a peptide’s antigenicity . This is particularly useful in the development of therapeutic peptides, as it can reduce the likelihood of an immune response.
Antibody-Drug Conjugates (ADCs) Synthesis
Fmoc-NH-PEG9-CH2CH2COOH is a cleavable ADC linker used in the synthesis of antibody-drug conjugates (ADCs) . ADCs are a class of therapeutic agents that deliver cytotoxic drugs to specific cells, such as cancer cells, via antibodies.
Protein Tyrosine Kinase Activities Analysis
Fmoc-N-amido-PEG9-acid may provide tools critically needed to decipher oncogenic signaling, discover new targeted drugs, diagnose cancer, and monitor patients .
作用機序
Target of Action
Fmoc-N-amido-PEG9-acid, also known as Fmoc-NH-PEG9-CH2CH2COOH, is primarily used as a linker in the synthesis of antibody-drug conjugates (ADCs) . The primary targets of this compound are therefore the antibodies to which it is conjugated. These antibodies are designed to bind specifically to antigens on the surface of target cells, such as cancer cells .
Mode of Action
The compound contains an Fmoc-protected amine and a terminal carboxylic acid . The Fmoc group can be deprotected under basic conditions to obtain the free amine, which can be used for further conjugations . The terminal carboxylic acid can react with primary amine groups in the presence of activators (e.g., EDC, or HATU) to form a stable amide bond . This allows the compound to be linked to antibodies, forming an ADC .
Biochemical Pathways
Instead, it serves to connect the antibody with a drug molecule in ADCs . The specific pathways affected would therefore depend on the drug molecule attached to the linker.
Pharmacokinetics
The pharmacokinetics of Fmoc-N-amido-PEG9-acid would largely depend on the properties of the ADC of which it is a part . As a PEG linker, it increases the solubility of the ADC in aqueous media , which could enhance the bioavailability of the drug.
Result of Action
The result of the action of Fmoc-N-amido-PEG9-acid is the formation of a stable ADC . The ADC can then bind to its target antigen on the cell surface, leading to internalization and release of the drug molecule within the cell . The specific molecular and cellular effects would depend on the mechanism of action of the drug molecule attached to the linker.
Action Environment
The action of Fmoc-N-amido-PEG9-acid, as part of an ADC, can be influenced by various environmental factors. For example, the pH of the environment can affect the deprotection of the Fmoc group . Furthermore, the stability and efficacy of the ADC can be influenced by factors such as temperature and the presence of proteases.
将来の方向性
特性
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H53NO13/c38-35(39)9-11-41-13-15-43-17-19-45-21-23-47-25-27-49-28-26-48-24-22-46-20-18-44-16-14-42-12-10-37-36(40)50-29-34-32-7-3-1-5-30(32)31-6-2-4-8-33(31)34/h1-8,34H,9-29H2,(H,37,40)(H,38,39) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEESTRVILHNOJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H53NO13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
707.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-N-amido-PEG9-acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[(3',6'-Dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carbonyl)amino]azanium](/img/structure/B607413.png)
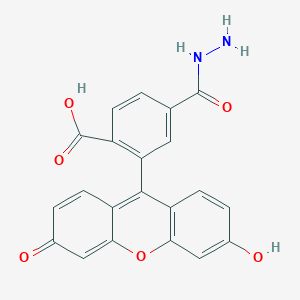
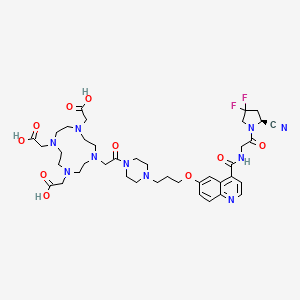


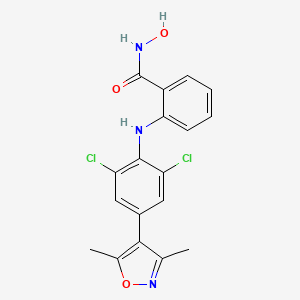
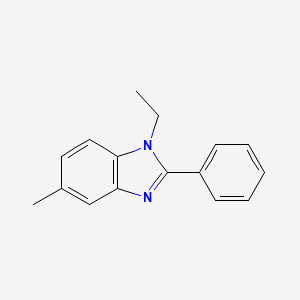
![2-(7-ethoxy-4-(3-fluorophenyl)-1-oxophthalazin-2(1H)-yl)-N-methyl-N-(2-methylbenzo[d]oxazol-6-yl)acetamide](/img/structure/B607426.png)
